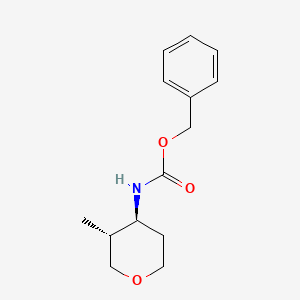
trans-4-(Cbz-amino)-3-methyltetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Cbz-amino)-3-methyltetrahydropyran: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydropyran ring substituted with a carbobenzoxy (Cbz) protected amino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-3-methyltetrahydropyran typically involves the protection of an amino group with a carbobenzoxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-(Cbz-amino)-3-methyltetrahydropyran can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-(Cbz-amino)-3-methyltetrahydropyran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of trans-4-(Cbz-amino)-3-methyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
trans-4-(Cbz-amino)cyclohexanol: This compound shares the Cbz-protected amino group but differs in the ring structure, having a cyclohexanol ring instead of a tetrahydropyran ring.
trans-4-Aminocyclohexanol: Similar in structure but lacks the Cbz protection and the methyl group.
Uniqueness: trans-4-(Cbz-amino)-3-methyltetrahydropyran is unique due to its combination of a tetrahydropyran ring, a Cbz-protected amino group, and a methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl N-[(3R,4S)-3-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m0/s1 |
Clave InChI |
LPCZQVCPPSYMRX-AAEUAGOBSA-N |
SMILES isomérico |
C[C@H]1COCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


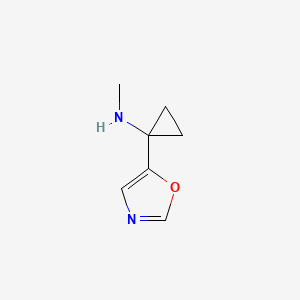
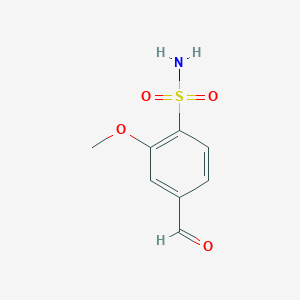
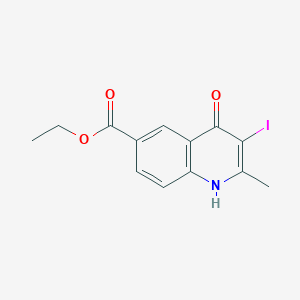
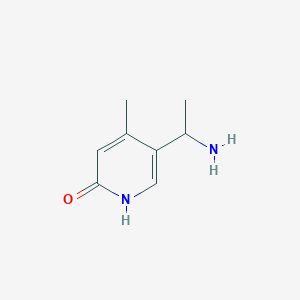
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)
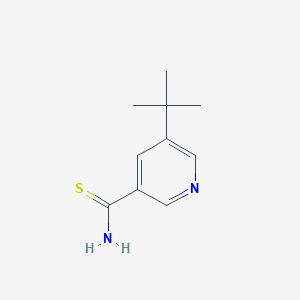
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)

![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)
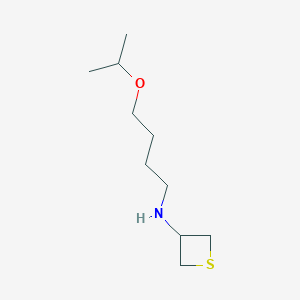
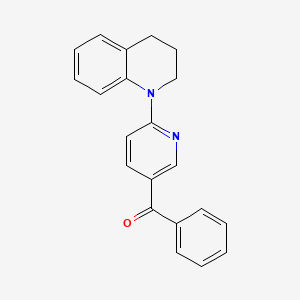
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

